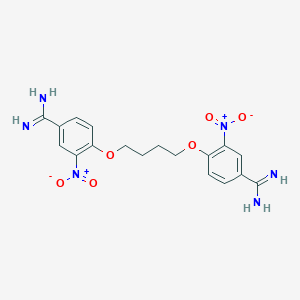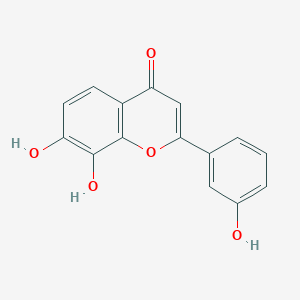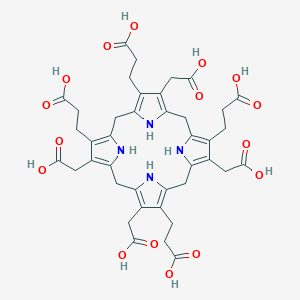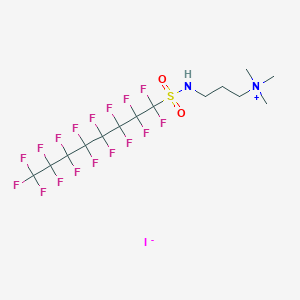
(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide
説明
“(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide” is a chemical compound with the molecular formula C14H16F17IN2O2S . It is also known by its CAS number 68310-75-8 .
Molecular Structure Analysis
The molecular structure of this compound is based on a trimethylammonium core, with a heptadecafluorooctylsulphonyl group attached via an amino propyl linker . The presence of the fluorinated chain and the trimethylammonium group suggests that this compound may exhibit interesting surfactant properties.
Physical And Chemical Properties Analysis
This compound is a solution with 42 wt. % in isopropanol/water . It has a refractive index of 1.39, a pH of 3-5, and a viscosity of 30 cP at 25 °C . The boiling point is 82 °C, and the density is 1.2 g/mL at 25 °C .
科学的研究の応用
1. Synthesis and Reactivity
(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide is involved in various chemical reactions and synthesis processes. One example is its role in the formation of β-fluoro vinamidinium salts. In a study by Yamanaka, Yamashita, and Ishihara (1992), they found that (2,3,3-Trifluoro-1-propenyl)trimethylammonium iodides undergo demethylation-allylic substitution followed by an N-N exchange reaction to yield β-fluorinated vinamidinium salts (Yamanaka, Yamashita, & Ishihara, 1992).
2. Photochemical and Photobiological Applications
In the field of photochemistry, certain derivatives of trimethylammonium iodides, including (3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide, are studied for their interaction with light and oxygen species. Černý et al. (2010) investigated the production of singlet oxygen 1O2 using phthalocyanine photosensitizers, which included derivatives of trimethylammonium iodides (Černý, Karásková, Rakusan, & Nespurek, 2010).
3. Encapsulation and Crystal Matrix Formation
The compound is also utilized in the field of crystallography and encapsulation. Abate et al. (2010) demonstrated that bis(trimethylammonium)hexane diiodide can encapsulate iodine, leading to the selective formation of polyiodide species, indicating potential applications in material science and encapsulation technologies (Abate et al., 2010).
4. Fluoride Reactions and Enzymatic Studies
Another area of research involves the interaction of fluoride ions with methanesulfonates, which include trimethylammonium iodides. Greenspan and Wilson (1970) studied how fluoride affects the reactions of methanesulfonates with acetylcholinesterase, indicating biochemical applications of these compounds (Greenspan & Wilson, 1970).
5. Organic Synthesis and Chemical Reactions
Further research has been done on the reactivity of (polyfluoroalkyl)trimethylammonium iodides in various chemical reactions. Yamanaka et al. (1991) explored how these compounds react with sodium hydroxide, leading to different products based on the length of the Rf chain (Yamanaka, Yamashita, Fukunishi, Kuwabara, Ishihara, & Nomura, 1991).
特性
IUPAC Name |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F17N2O2S.HI/c1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;/h32H,4-6H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIMEVJPZQAQQE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F17IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051419 | |
| Record name | N-[(Perfluorooctylsulfonamido)propyl]-N,N,N-trimethylammonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(((Heptadecafluorooctyl)sulphonyl)amino)propyl)trimethylammonium iodide | |
CAS RN |
1652-63-7 | |
| Record name | Fluorad FC 135 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1652-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EINECS 216-716-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001652637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, 3-[[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]-N,N,N-trimethyl-, iodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-[(Perfluorooctylsulfonamido)propyl]-N,N,N-trimethylammonium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-[[(heptadecafluorooctyl)sulphonyl]amino]propyl]trimethylammonium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



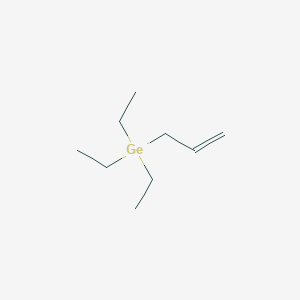
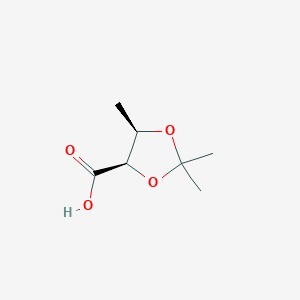
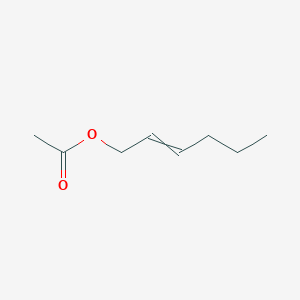
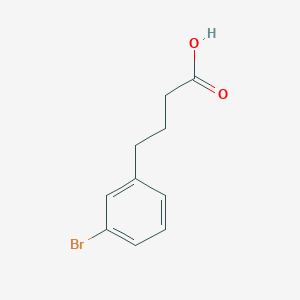
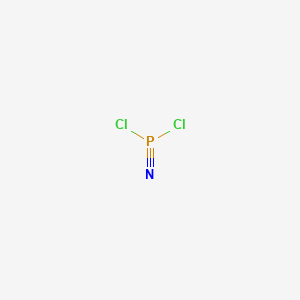
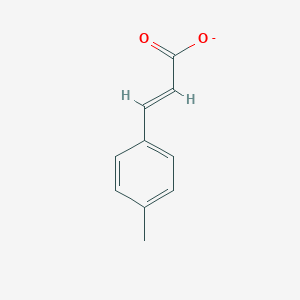
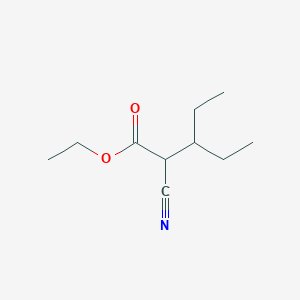
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)

